6-Nitroindolin-2-one

Descripción general

Descripción

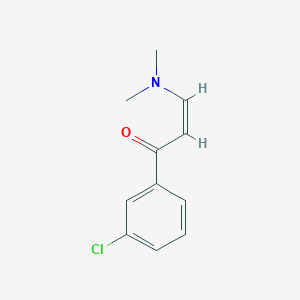

6-Nitroindolin-2-one is a chemical compound that belongs to the family of indole derivatives. It is used as a reactant for the preparation of 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin analogs as novel MT2-selective melatonin receptor antagonists and for the synthesis of isoindigo and azaisoindigo glycosides as anticancer agents .

Synthesis Analysis

The synthesis of 6-Nitroindolin-2-one involves the condensation of 6-iodoindolin-2-one and subsequent Sonogashira coupling to install the alkyne handle . The synthesis of a compound containing both nitro groups was initiated by iodination of 5-nitroindolin-2-one followed by condensation .Molecular Structure Analysis

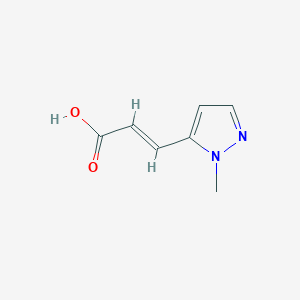

The molecular formula of 6-Nitroindolin-2-one is C8H6N2O3 . Its average mass is 178.145 Da and its mono-isotopic mass is 178.037842 Da .Chemical Reactions Analysis

6-Nitroindolin-2-one exhibits an unexpected dual mode of action. First, it directly inhibits the topoisomerase IV, an essential enzyme for DNA replication . Second, it follows the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .Physical And Chemical Properties Analysis

6-Nitroindolin-2-one is a solid at room temperature . It has a reddish-yellow to deep yellow-red color .Aplicaciones Científicas De Investigación

Antibacterial Agents

6-Nitroindolin-2-one has been found to be effective in the development of new antibacterial agents. A hybrid of indolin-2-one and nitroimidazole was shown to be effective on Staphylococcus aureus strains . Six derivatives of this compound were further designed and synthesized to enhance its efficacy .

Inhibitors Against Drug-Resistant Bacteria

The compound has been used in the discovery of potent inhibitors against drug-resistant bacteria. It has shown remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 . It also demonstrated its potency on Gram-negative bacteria and VRE strain .

Treatment of Infections Caused by Anaerobic or Microaerophilic Gut Bacteria

Nitroimidazoles linked to an indolin-2-one substituent have potent activities against aerobic bacteria . This suggests a different mode of action, which could be useful in the treatment of infections caused by anaerobic or microaerophilic gut bacteria .

Inhibition of Topoisomerase IV

Indolin-2-one nitroimidazole has been found to inhibit topoisomerase IV, an essential enzyme for DNA replication . This inhibition of DNA decatenation is comparable to ciprofloxacin, a known inhibitor of this enzyme .

Reductive Bioactivation Leading to Damaging Reactive Species

Indolin-2-one-functionalized nitroimidazoles feature an unexpected dual mode of action: first, the direct inhibition of the topoisomerase IV and second the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species . This dual mode of action impairs resistance development .

Potential Use in Mitigating Resistance

Given the clinical application of this compound class, the new mechanism could be a starting point to mitigate resistance .

Mecanismo De Acción

Target of Action

The primary target of 6-Nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper DNA replication and cell division .

Mode of Action

6-Nitroindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . The compound also exhibits a dual mode of action: it directly inhibits topoisomerase IV and also undergoes reductive bioactivation leading to damaging reactive species .

Biochemical Pathways

The compound affects the DNA replication pathway by inhibiting topoisomerase IV . This results in the prevention of DNA decatenation, a process necessary for the separation of daughter DNA molecules following replication . The compound also induces DNA damage, as indicated by the upregulation of bacteriophage-associated proteins .

Pharmacokinetics

It has been observed that indolin-2-one nitroimidazoles have significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole . This suggests that these compounds may have different ADME properties, potentially influencing their bioavailability.

Result of Action

The inhibition of topoisomerase IV and the subsequent DNA damage lead to the impairment of bacterial cell division . This results in potent activities against both aerobic and anaerobic bacteria . Importantly, this dual mode of action impairs resistance development .

Action Environment

The action, efficacy, and stability of 6-Nitroindolin-2-one can be influenced by environmental factors. For instance, the compound has been found to be more effective against aerobic bacteria, suggesting that oxygen levels may influence its activity . .

Safety and Hazards

6-Nitroindolin-2-one is classified under the GHS07 hazard class . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

6-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-2,4H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCVARGVMCGNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591771 | |

| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroindolin-2-one | |

CAS RN |

474799-41-2 | |

| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)